molecular formula C14H13F3N2 B1401741 Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine CAS No. 1311279-22-7

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine

Cat. No.: B1401741
CAS No.: 1311279-22-7
M. Wt: 266.26 g/mol
InChI Key: OEWOMUMADIKWDW-UHFFFAOYSA-N
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Description

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a dimethylamine group attached to a pyridine ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Phenyl Ring: This step might involve a Suzuki coupling reaction using a phenylboronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions might target the pyridine ring or the trifluoromethyl group, depending on the conditions.

    Substitution: The aromatic rings (phenyl and pyridine) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions but could include various substituted derivatives, oxidized forms, or reduced analogs of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or metabolic stability, while the dimethylamine group might influence its solubility and distribution.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-(3-phenyl-pyridin-2-yl)-amine: Lacks the trifluoromethyl group, which might affect its chemical properties and applications.

    Dimethyl-(3-phenyl-5-methyl-pyridin-2-yl)-amine: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and biological activity.

    Dimethyl-(3-phenyl-5-chloro-pyridin-2-yl)-amine: The presence of a chlorine atom instead of a trifluoromethyl group could lead to different chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWOMUMADIKWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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